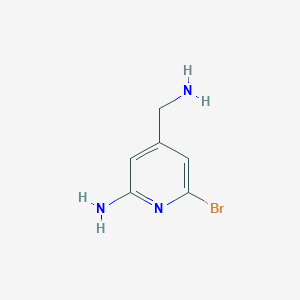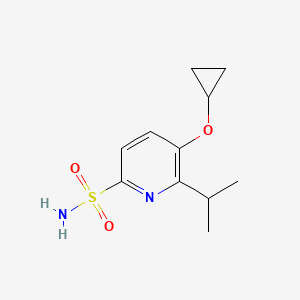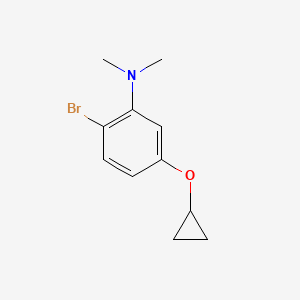![molecular formula C42H79NNaO10P B14851004 Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B14851004.png)
Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate: is a complex lipid molecule. It is commonly used in the assembly of supported lipid bilayers in continuous nanoshells. This compound is a type of phosphatidylserine, which is a class of phospholipids that play a crucial role in cell membrane structure and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate involves the esterification of glycerol with octadecanoic acid and octadec-9-enoic acid, followed by phosphorylation and subsequent reaction with sodium ions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and phosphorylation processes.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation reactions under controlled conditions to ensure high purity and yield. The process is optimized to minimize by-products and maximize the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated carbon-carbon double bonds in the octadec-9-enoic acid moiety.
Reduction: Reduction reactions can occur at the carbonyl groups in the ester linkages.
Substitution: Nucleophilic substitution reactions can take place at the phosphorus atom in the phosphoryl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used in substitution reactions.
Major Products:
Oxidation: Oxidation products include epoxides and hydroxylated derivatives.
Reduction: Reduction products include alcohols and alkanes.
Substitution: Substitution products include phosphonate esters and amides.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a model system for studying lipid bilayers and membrane dynamics. It is also used in the synthesis of other complex lipids and phospholipids.
Biology: In biological research, it is used to study cell membrane structure and function, as well as the role of phosphatidylserine in cellular signaling and apoptosis.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications in neurodegenerative diseases and cardiovascular disorders. It is also used in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: In industry, it is used in the formulation of liposomal drug delivery systems and as an emulsifier in cosmetic products.
Mécanisme D'action
The mechanism of action of Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and receptors, modulating their activity and affecting cellular signaling pathways. The phosphoryl group plays a key role in these interactions, as it can form hydrogen bonds and electrostatic interactions with other molecules.
Comparaison Avec Des Composés Similaires
Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate: is similar to other phosphatidylserines, such as This compound .
Phosphatidylcholine: and phosphatidylethanolamine are other similar compounds that share structural similarities and functional roles in cell membranes.
Uniqueness: The uniqueness of this compound lies in its specific fatty acid composition and the presence of the phosphoryl group, which confer distinct biophysical properties and biological functions.
Propriétés
Formule moléculaire |
C42H79NNaO10P |
|---|---|
Poids moléculaire |
812.0 g/mol |
Nom IUPAC |
sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C42H80NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h18,20,38-39H,3-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1 |
Clé InChI |
ALPKKMIPHGSQRX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


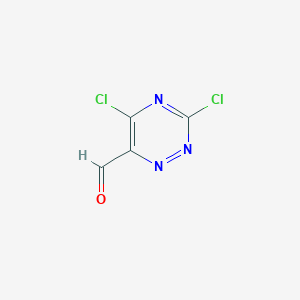
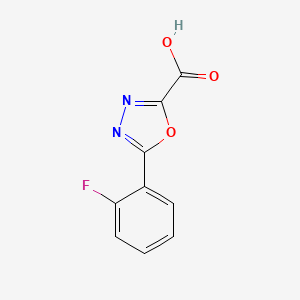
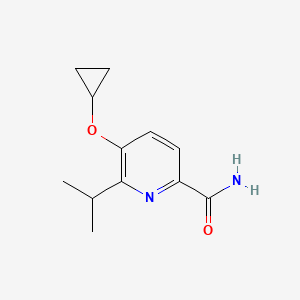

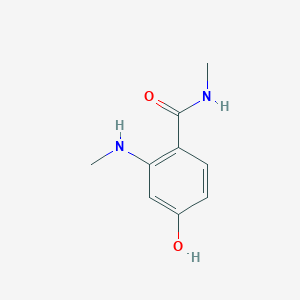
![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)

